molecular formula C11H8F3N3S B1412335 4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol CAS No. 1858250-86-8

4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol

Cat. No.: B1412335
CAS No.: 1858250-86-8
M. Wt: 271.26 g/mol
InChI Key: QBIIIRUPWJAHDS-UHFFFAOYSA-N
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Description

4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol is a heterocyclic compound that features both pyridine and pyrimidine rings, which are common motifs in medicinal chemistry. The presence of trifluoromethyl and thiol groups adds to its chemical diversity, making it a compound of interest for various scientific applications.

Scientific Research Applications

4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes is primarily through the formation of covalent bonds with the thiol group, leading to enzyme inhibition .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), leading to reduced collagen deposition in liver fibrosis models . Additionally, this compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits tyrosine kinases by forming covalent bonds with the thiol group, which blocks the enzyme’s active site and prevents substrate binding . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit specific enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by specific membrane transporters, and it can bind to intracellular proteins that facilitate its localization and accumulation . The distribution of this compound within tissues can vary depending on the presence of these transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of this compound can impact its activity and function, as it may interact with different biomolecules in distinct subcellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through a series of reactions, including nitration, reduction, and cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Thiol Group Addition: The thiol group is introduced in the final steps using thiolation reactions with reagents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridine and pyrimidine rings can undergo reduction reactions under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Reduced pyridine or pyrimidine derivatives.

    Substitution Products: Various substituted pyridine or pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyrimidine-2-thiol: Similar structure but lacks the methyl and pyridine groups.

    2-(Pyridin-2-yl)pyrimidine Derivatives: Similar core structure but different substituents.

Uniqueness

4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol is unique due to the combination of its trifluoromethyl, pyridine, and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3S/c1-6-7(8-4-5-15-10(18)17-8)2-3-9(16-6)11(12,13)14/h2-5H,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIIIRUPWJAHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301157168
Record name 2(1H)-Pyrimidinethione, 6-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858250-86-8
Record name 2(1H)-Pyrimidinethione, 6-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858250-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyrimidinethione, 6-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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